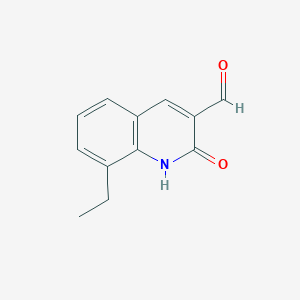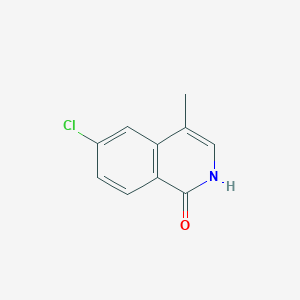![molecular formula C8H9ClN4 B11901516 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11901516.png)
4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 4th position and an ethyl group at the 1st position further defines its unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine typically involves the formation of the pyrazolopyridine core followed by functionalization. One common method involves the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions . Another approach includes the reaction of 5-aminopyrazole-4-carbaldehydes with acetone or acetophenone derivatives in the presence of a base such as piperidine or potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Scientific Research Applications
4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridines: These compounds share the same core structure but differ in the substituents attached to the ring system.
Pyrazolo[3,4-C]pyridines: Another class of pyrazolopyridines with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine is unique due to the specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl group enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H9ClN4 |
|---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
4-chloro-1-ethylpyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C8H9ClN4/c1-2-13-8-5(3-12-13)7(9)6(10)4-11-8/h3-4H,2,10H2,1H3 |
InChI Key |
AQNVDDGXXUIPLG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11901437.png)


![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)

![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)



![5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11901498.png)



![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11901529.png)
